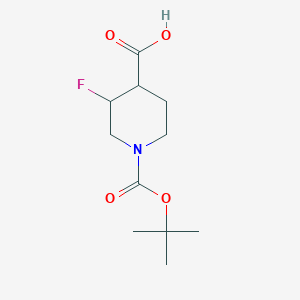

1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

Description

BenchChem offers high-quality 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-5-4-7(9(14)15)8(12)6-13/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXFBQGBIHPZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid: Strategies and Methodologies for Drug Discovery Professionals

The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in a vast number of approved pharmaceuticals. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of fluorine into this privileged structure can profoundly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, enhance binding affinity, and influence conformation, making fluorinated piperidines highly sought-after building blocks in drug development.

Specifically, 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid has emerged as a critical component in the design of novel therapeutics, including its use as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary approach to drug discovery that harnesses the cell's natural protein degradation machinery.[1] The precise stereochemical arrangement of the fluorine and carboxylic acid substituents on the piperidine ring is paramount for optimal biological activity and efficacy. This guide provides a detailed exploration of the synthetic pathways to access this valuable molecule, with a focus on stereoselective methodologies that are crucial for the synthesis of enantiomerically pure drug candidates.

Core Synthesis Pathway: A Stereoselective Approach to cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid

The most direct and stereocontrolled synthesis of the cis-isomer of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid proceeds through a three-step sequence starting from the readily available N-Boc-4-piperidone. This pathway leverages a key organocatalytic enantioselective fluorination to establish the crucial C-F stereocenter, followed by a diastereoselective reduction and a final oxidation to yield the target carboxylic acid.

Caption: Synthetic pathway to cis-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

Step 1: Enantioselective Organocatalytic α-Fluorination of N-Boc-4-piperidone

The cornerstone of this synthetic route is the asymmetric α-fluorination of N-Boc-4-piperidone. This reaction establishes the stereochemistry at the C3 position. The use of enamine catalysis with a chiral amine organocatalyst allows for the facial-selective delivery of an electrophilic fluorine source to the nucleophilic enamine intermediate.

Mechanism and Rationale:

The reaction proceeds via the formation of a chiral enamine between the starting piperidone and a chiral primary amine catalyst. This enamine then attacks an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), from the less sterically hindered face, as dictated by the chiral environment of the catalyst. Hydrolysis of the resulting iminium ion regenerates the catalyst and affords the α-fluorinated ketone with high enantioselectivity. A key publication by Scott et al. demonstrated that commercially available primary amines, such as α-methylbenzylamine, can effectively catalyze this transformation, offering a practical and scalable approach.[2]

Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one

-

Materials:

-

1-(tert-butoxycarbonyl)-4-piperidone (1.0 equiv)

-

(R)-α-methylbenzylamine (0.2 equiv)

-

N-fluorobenzenesulfonimide (NFSI) (1.2 equiv)

-

Toluene (solvent)

-

Trifluoroacetic acid (TFA) (0.1 equiv, optional co-catalyst)

-

-

Procedure:

-

To a stirred solution of 1-(tert-butoxycarbonyl)-4-piperidone in toluene at room temperature, add (R)-α-methylbenzylamine and trifluoroacetic acid.

-

Stir the mixture for 30 minutes to allow for enamine formation.

-

Add N-fluorobenzenesulfonimide (NFSI) portion-wise over 1 hour.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one.

-

Step 2: Diastereoselective Reduction of the Fluorinated Ketone

The subsequent reduction of the α-fluoroketone to the corresponding alcohol is a critical step that determines the relative stereochemistry between the C3 fluorine and the C4 hydroxyl group. To obtain the desired cis-isomer, the hydride nucleophile must attack the carbonyl group from the face opposite to the adjacent fluorine atom.

Causality of Diastereoselectivity:

The diastereoselectivity of this reduction is primarily governed by steric and electronic factors. The axial attack of the hydride reagent (e.g., from sodium borohydride) is generally favored, leading to the equatorial alcohol. In the case of the 3-fluoropiperidone, the fluorine atom preferentially occupies an axial position to minimize dipole-dipole interactions with the carbonyl group. This axial fluorine atom sterically hinders the axial approach of the hydride, thus directing the nucleophile to the equatorial face, resulting in the formation of the axial alcohol. This leads to the desired cis-relationship between the fluorine and hydroxyl groups.

Experimental Protocol: Synthesis of cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol

-

Materials:

-

(R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one (1.0 equiv)

-

Sodium borohydride (NaBH₄) (1.5 equiv)

-

Methanol (solvent)

-

-

Procedure:

-

Dissolve (R)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-one in methanol and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol, which can often be used in the next step without further purification. Crystallization can be employed to obtain enantiopure material.[2]

-

Step 3: Oxidation to the Carboxylic Acid

The final step in the synthesis of the target molecule is the oxidation of the secondary alcohol to a carboxylic acid. Several methods are available for this transformation, with the choice of oxidant being crucial to avoid over-oxidation or side reactions with the other functional groups present in the molecule (Boc-protecting group, fluorine).

Rationale for Oxidant Selection:

A TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-catalyzed oxidation using sodium hypochlorite (NaOCl) as the terminal oxidant is a mild and efficient method for the oxidation of primary and secondary alcohols to carboxylic acids and ketones, respectively. For the oxidation of a secondary alcohol to a carboxylic acid, a two-step process involving initial oxidation to the ketone followed by further oxidation is often implied, or a more direct, though less common, oxidative cleavage. A more reliable and commonly used method for the conversion of a secondary alcohol to a carboxylic acid involves a two-step sequence: oxidation to the ketone (e.g., with PCC, Swern, or Dess-Martin periodinane) followed by a Baeyer-Villiger oxidation and subsequent hydrolysis. However, for a more direct approach from the alcohol, stronger oxidizing agents like potassium permanganate or Jones reagent (chromic acid) can be used, but these may not be compatible with the Boc group. A milder and often compatible method involves a ruthenium-catalyzed oxidation with a co-oxidant. For the purpose of this guide, we will outline a robust TEMPO-based protocol.

Experimental Protocol: Synthesis of cis-(3R,4S)-1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid

-

Materials:

-

cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol (1.0 equiv)

-

TEMPO (0.1 equiv)

-

Sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-8%) (2.5 equiv)

-

Sodium chlorite (NaClO₂) (2.0 equiv)

-

A phosphate buffer solution (pH ~6.7)

-

Acetonitrile (solvent)

-

-

Procedure:

-

Dissolve cis-(3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidin-4-ol in acetonitrile.

-

Add the phosphate buffer solution, followed by TEMPO and sodium chlorite.

-

Cool the mixture to 0-5 °C and add the sodium hypochlorite solution dropwise, maintaining the temperature and monitoring for a persistent orange color.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Adjust the pH of the aqueous layer to ~3 with 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify by column chromatography or recrystallization to obtain the final product.

-

Synthesis of the trans-Isomer: Potential Strategies

While the synthesis of the cis-isomer is well-defined, accessing the trans-isomer requires a different stereochemical approach. Direct synthesis of trans-3,4-disubstituted piperidines can be challenging. However, several strategies can be envisioned:

-

Epimerization: Under basic conditions, the proton at the C4 position of the cis-fluoropiperidin-4-one intermediate could potentially be removed to form an enolate, followed by protonation to yield a mixture of the cis and trans isomers. Subsequent separation and reduction would be required.

-

Nucleophilic Substitution with Inversion of Stereochemistry: Starting from a suitable precursor with a leaving group at the C4 position (e.g., a mesylate or tosylate of the corresponding cis-alcohol), an Sₙ2 reaction with a cyanide nucleophile, followed by hydrolysis, could in principle lead to the trans-carboxylic acid.

-

Alternative Cyclization Strategies: Ene cyclization of 4-aza-1,7-dienes has been shown to produce trans-3,4-disubstituted piperidines with high diastereoselectivity.[3] Designing a suitable acyclic precursor with the required fluorine and carboxylate functionalities could provide a pathway to the trans product.

Caption: Potential synthetic strategies for accessing the trans-isomer.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Typical Yield |

| 1. Asymmetric Fluorination | N-Boc-4-piperidone | (R)-α-methylbenzylamine, NFSI | (R)-N-Boc-3-fluoro-4-piperidone | N/A | >90% | 60-70% |

| 2. Diastereoselective Reduction | (R)-N-Boc-3-fluoro-4-piperidone | NaBH₄ | cis-(3R,4S)-N-Boc-3-fluoropiperidin-4-ol | >10:1 (cis:trans) | >99% (after crystallization) | 85-95% |

| 3. Oxidation | cis-(3R,4S)-N-Boc-3-fluoropiperidin-4-ol | TEMPO, NaOCl, NaClO₂ | cis-(3R,4S)-1-(Boc)-3-fluoropiperidine-4-carboxylic acid | N/A | >99% | 60-80% |

Conclusion

The synthesis of 1-(Tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, a key building block in modern medicinal chemistry, is achievable through stereoselective synthetic routes. The presented pathway to the cis-isomer, centered around an organocatalytic enantioselective fluorination, offers a practical and scalable method for obtaining this valuable compound in high optical purity. While the synthesis of the trans-isomer is more challenging, several plausible strategies can be pursued, offering avenues for further research and development. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to access these important fluorinated piperidine derivatives for their discovery programs.

References

-

Walker, S. M., Williams, J. T., Russell, A. G., Kariuki, B. M., & Snaith, J. S. (2007). Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes. Organic & Biomolecular Chemistry, 5(17), 2845–2855. [Link]

-

Scott, J. S., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]

-

Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine. RSC Advances, 5(25), 19335-19339. [Link]

-

Beilstein, A., et al. (1999). Diastereoselective Synthesis of trans-4-Arylpiperidine-3-carboxylic Acid. Heterocycles, 51(10), 2439-2448. [Link]

-

MacMillan, D. W. C., et al. (2005). The First Direct and Enantioselective Cross-Aldol Reaction of Aldehydes. Journal of the American Chemical Society, 127(10), 32-33. [Link]

-

Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Physicochemical properties of N-Boc-3-fluoropiperidine-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-3-fluoropiperidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

Publication Date: January 2, 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of N-Boc-3-fluoropiperidine-4-carboxylic acid (CAS: 1303974-46-0), a fluorinated piperidine derivative of significant interest in modern drug discovery. As researchers and drug development professionals navigate the complexities of medicinal chemistry, a profound understanding of a molecule's intrinsic properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document delves into the structural features, acidity (pKa), lipophilicity (LogP), solubility, and melting point of this compound. Each property is discussed not merely as a static value but within the functional context of drug design, supported by detailed, field-proven experimental protocols. The guide is structured to provide both theoretical grounding and practical, actionable methodologies, establishing a self-validating framework for the assessment of this and similar advanced intermediates.

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous and privileged structure in pharmaceuticals, forming the core of numerous approved drugs. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly versatile building block. The strategic incorporation of fluorine into this scaffold, as seen in N-Boc-3-fluoropiperidine-4-carboxylic acid, represents a sophisticated approach to fine-tuning molecular properties.

Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target. Specifically, the introduction of a fluorine atom can:

-

Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, which can be critical for optimizing interactions with biological targets or avoiding off-target effects like hERG channel binding.

-

Enhance Lipophilicity (LogP): Fluorine substitution often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes.

-

Block Metabolic "Soft Spots": Replacing a hydrogen atom with a metabolically robust C-F bond can prevent oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Influence Conformation: The steric and electronic effects of fluorine can lock the piperidine ring into a specific conformation that may be more favorable for binding to a target protein.

N-Boc-3-fluoropiperidine-4-carboxylic acid is a bifunctional building block, featuring a carboxylic acid for further synthetic elaboration and a Boc-protected amine that ensures chemoselectivity in subsequent reactions.[1] Understanding its fundamental physicochemical properties is the first and most critical step in leveraging its full potential in a drug discovery program.

Core Physicochemical Profile

A summary of the key physicochemical properties for N-Boc-3-fluoropiperidine-4-carboxylic acid is presented below. Due to the limited availability of direct experimental data for this specific molecule, this table includes a combination of data from supplier information and computationally predicted values. For comparative context, experimental data for the non-fluorinated parent compound, N-Boc-piperidine-4-carboxylic acid, is also provided.

| Property | N-Boc-3-fluoropiperidine-4-carboxylic acid | N-Boc-piperidine-4-carboxylic acid (for comparison) | Significance in Drug Discovery |

| Molecular Formula | C₁₁H₁₈FNO₄[] | C₁₁H₁₉NO₄[3] | Defines the elemental composition and exact mass. |

| Molecular Weight | 247.27 g/mol [] | 229.27 g/mol [3] | Influences diffusion, bioavailability, and "drug-likeness" (e.g., Lipinski's Rule of Five). |

| Appearance | Solid | White Crystalline Powder[3] | Basic physical state at standard conditions. |

| Melting Point (°C) | Data not available | 148 - 153[3][4] | Indicator of purity and lattice energy of the crystalline form. |

| pKa (Predicted) | ~3.5 - 4.0 | ~4.56[4] | Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding. |

| LogP (Predicted) | ~1.3 - 1.8 | ~1.1[3] | Measures lipophilicity, affecting absorption, distribution, metabolism, and excretion (ADME) properties. |

| Aqueous Solubility | Predicted to be low | Insoluble in water[3][4] | Crucial for absorption and achieving therapeutic concentrations. |

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Acidity Constant (pKa): The Ionization Gatekeeper

The pKa value dictates the extent of ionization of the carboxylic acid group at a given pH. For N-Boc-3-fluoropiperidine-4-carboxylic acid, the pKa of the carboxylic acid is the most relevant acidic pKa. This property is critical as the charge state of a molecule profoundly affects its solubility, membrane permeability, and interaction with protein targets. The electron-withdrawing inductive effect of the fluorine atom at the 3-position is expected to increase the acidity (lower the pKa) of the carboxylic acid at the 4-position compared to its non-fluorinated counterpart.

Causality in Experimental Design: Potentiometric Titration

Potentiometric titration is a robust and widely used method for pKa determination. The principle lies in monitoring the pH of a solution of the compound as a titrant (a strong base, like NaOH) is added incrementally. The resulting titration curve of pH versus the volume of titrant added reveals an inflection point, which corresponds to the pH at which 50% of the acid has been neutralized. This pH value is equal to the pKa.

This method is chosen for its accuracy and the detailed information it provides about the ionization behavior of the compound. A self-validating protocol requires careful calibration of the pH meter with standard buffers and the use of high-purity reagents to ensure the accuracy of the titration curve.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines the steps for determining the pKa of the carboxylic acid group.

-

Preparation of Solutions:

-

Analyte Solution: Accurately weigh approximately 5-10 mg of N-Boc-3-fluoropiperidine-4-carboxylic acid and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent like methanol or DMSO can be used, but the pKa value will be an apparent pKa (pKaapp) and may require extrapolation to 0% co-solvent.

-

Titrant Solution: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

-

Calibration Buffers: Use standard pH buffers (e.g., pH 4.00, 7.00, and 10.00) for calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with the standard buffers.

-

Place the analyte solution in a thermostatted vessel (e.g., at 25 °C) and use a magnetic stirrer for continuous mixing.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Record the initial pH of the analyte solution.

-

Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 mL) using a burette.

-

After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is the pH at the half-equivalence point (i.e., the pH at which half the volume of NaOH required to reach the equivalence point has been added).

-

Workflow Visualization

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing for Permeability and Potency

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) environment. It is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A LogP value that is too low may result in poor membrane permeability, while a value that is too high can lead to poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.

Causality in Experimental Design: The Shake-Flask Method

The shake-flask method is the gold-standard technique for LogP determination. It directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water, which serve as surrogates for biological lipids and aqueous fluids, respectively. The causality behind this choice is direct measurement: the ratio of the compound's concentration in the two phases at equilibrium provides the partition coefficient.

To ensure the system is self-validating, the two solvents must be pre-saturated with each other to prevent volume changes during the experiment. Accurate quantification of the compound in each phase, typically by UV-Vis spectroscopy or HPLC, is crucial for obtaining a reliable LogP value.

Experimental Protocol: Shake-Flask LogP Determination

-

Preparation of Phases:

-

Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

-

Shake vigorously for 24 hours to ensure mutual saturation.

-

Allow the phases to separate completely. The upper layer is the n-octanol phase, and the lower layer is the aqueous phase.

-

-

Sample Preparation:

-

Prepare a stock solution of N-Boc-3-fluoropiperidine-4-carboxylic acid in the aqueous phase at a known concentration (e.g., 1 mg/mL).

-

-

Partitioning Experiment:

-

In a vial, combine a precise volume of the pre-saturated n-octanol phase (e.g., 5 mL) and an equal volume of the analyte-containing aqueous phase (e.g., 5 mL).

-

Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each aliquot using a validated analytical method (e.g., HPLC-UV). A calibration curve should be prepared for accurate quantification.

-

-

Calculation:

-

The partition coefficient (P) is calculated as: P = [Concentration]octanol / [Concentration]aqueous

-

The LogP is then calculated as: LogP = log10(P)

-

Workflow Visualization

Caption: Workflow for LogP determination by the shake-flask method.

Aqueous Solubility: A Prerequisite for Bioavailability

Aqueous solubility is the maximum concentration of a compound that can dissolve in an aqueous solution at a given temperature and pH. It is a fundamental property that directly impacts oral bioavailability. A compound must be in solution to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development, often leading to low and variable drug exposure.

Causality in Experimental Design: Kinetic Solubility Assay

For early-stage drug discovery, kinetic solubility assays are often preferred over thermodynamic solubility assays due to their higher throughput. The kinetic solubility assay measures the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer. This mimics the conditions often encountered in high-throughput screening (HTS) assays and provides a rapid assessment of a compound's solubility behavior.

The self-validating aspect of this protocol relies on the detection of precipitation. Nephelometry, which measures light scattering caused by insoluble particles, is a direct and sensitive method for this purpose. The point at which light scattering increases significantly above the background indicates the kinetic solubility limit.

Experimental Protocol: Kinetic Solubility by Nephelometry

-

Preparation of Solutions:

-

Analyte Stock: Prepare a high-concentration stock solution of N-Boc-3-fluoropiperidine-4-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Aqueous Buffer: Use a physiologically relevant buffer, such as PBS (pH 7.4).

-

-

Assay Procedure (in a 96-well plate):

-

Dispense the aqueous buffer into the wells of a microtiter plate.

-

Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (e.g., ≤1%).

-

Perform a serial dilution across the plate to create a range of concentrations.

-

Include control wells with buffer and DMSO only (blanks).

-

-

Incubation and Measurement:

-

Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.

-

Measure the light scattering in each well using a nephelometer.

-

-

Data Analysis:

-

Plot the nephelometry signal against the compound concentration.

-

The kinetic solubility is defined as the concentration at which the signal begins to rise sharply above the baseline, indicating the formation of a precipitate.

-

Workflow Visualization

Caption: Workflow for melting point determination using the capillary method.

Conclusion

N-Boc-3-fluoropiperidine-4-carboxylic acid is a valuable building block for medicinal chemistry, offering the potential to enhance the properties of drug candidates through strategic fluorination. A thorough understanding and experimental determination of its core physicochemical properties—pKa, LogP, solubility, and melting point—are essential for its effective application. The protocols and theoretical frameworks provided in this guide offer researchers and drug development professionals a robust system for characterizing this and other novel chemical entities, thereby enabling more informed and data-driven decisions in the pursuit of new therapeutics.

References

-

SGT Life Sciences. (n.d.). N-Boc-Piperidine-4-Carboxylic Acid Exporters Suppliers. Retrieved January 2, 2026, from [Link]

-

Chemsrc. (2025, August 21). N-BOC-piperidine-4-carboxylic acid | CAS#:84358-13-4. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-BOC-piperidine-4-carboxylic Acid: A Key Enabler for Chemical Research. Retrieved January 2, 2026, from [Link]

-

Aapptec Peptides. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1]. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2021, August). Computational prediction of polar and non-polar solvent effect on the electronic property of N-BOC- Piperidine-4-Carboxylic acid. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved January 2, 2026, from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025, August 7). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025, August 5). Theoretical studies on the pK a values of perfluoroalkyl carboxylic acids. Retrieved January 2, 2026, from [Link]

Sources

An In-depth Technical Guide to the Characterization of 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic Acid (CAS Number: 1303974-46-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid, a key building block in medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines the fundamental physicochemical properties, detailed analytical methodologies for structural elucidation and purity assessment, and insights into its primary applications. The protocols and data presented herein are intended to serve as a valuable resource for researchers engaged in the synthesis, quality control, and utilization of this versatile molecule.

Introduction: A Versatile Fluorinated Piperidine Building Block

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS No. 1303974-46-0) is a synthetic heterocyclic compound featuring a piperidine core functionalized with a fluorine atom, a carboxylic acid, and a tert-butoxycarbonyl (Boc) protecting group. The strategic placement of the fluorine atom can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The Boc-protected amine and the carboxylic acid moiety provide orthogonal handles for further chemical modifications, making it an attractive intermediate for the construction of more complex molecules.

Its primary recognized application is as a linker component in the burgeoning field of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome. The linker plays a critical role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, thereby influencing the efficiency and selectivity of protein degradation. The rigidified, fluorinated piperidine scaffold of this compound offers a unique structural element for linker design.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its effective application and handling.

| Property | Value | Source |

| CAS Number | 1303974-46-0 | N/A |

| Molecular Formula | C₁₁H₁₈FNO₄ | [2] |

| Molecular Weight | 247.27 g/mol | [3] |

| IUPAC Name | 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid | N/A |

| Appearance | White to light yellow powder or crystal | [4] |

| Storage | Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere. | [4] |

Synthesis and Purification

Proposed Synthetic Pathway

Causality behind Experimental Choices:

-

Starting Material: N-Boc-4-piperidone is a commercially available and logical starting point, providing the core piperidine scaffold with the amine already protected.

-

Fluorination: The introduction of fluorine at the C3 position can be achieved using an electrophilic fluorinating agent like Selectfluor™. The regioselectivity of this reaction would need to be carefully controlled.

-

Introduction of the Carboxyl Group Precursor: A cyanation reaction, for example, using trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst, can introduce a nitrile group at the C4 position. This nitrile can then be hydrolyzed to the desired carboxylic acid.

-

Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid under either acidic or basic conditions. Care must be taken to choose conditions that do not cleave the Boc protecting group.

Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, or stereoisomers. RP-HPLC is a powerful technique for this purpose.

Objective: To purify 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid from a crude reaction mixture.

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is a suitable choice for this moderately polar compound.

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to effectively separate compounds with differing polarities.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV detection at a wavelength where the compound absorbs, typically around 210-220 nm for the carbonyl groups.

-

Sample Preparation: The crude product is dissolved in a minimal amount of a suitable solvent, such as the initial mobile phase composition, and filtered through a 0.45 µm filter before injection.

Self-Validation: The purity of the collected fractions should be assessed by analytical HPLC. Fractions with a purity of >95% are typically pooled. The structure of the purified compound should then be confirmed by the analytical methods described in the following section.

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure of 1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

4.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.

Expected ¹H NMR Spectral Data (based on similar structures):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.5-4.8 | dm | 1H | CH-F |

| ~3.0-4.2 | m | 4H | CH₂-N-CH₂ |

| ~2.6-2.9 | m | 1H | CH-COOH |

| ~1.8-2.2 | m | 2H | Piperidine CH₂ |

| 1.45 | s | 9H | C(CH₃)₃ (Boc) |

Note: The presence of the fluorine atom will lead to complex splitting patterns (coupling) for adjacent protons. A representative ¹H NMR spectrum can be found on ChemicalBook.[6]

4.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Expected ¹³C NMR Chemical Shifts (approximated from related compounds): [7]

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | C=O (Carboxylic acid) |

| ~155 | C=O (Boc) |

| ~88-92 (d, ¹JCF ≈ 170-190 Hz) | C-F |

| ~80 | C(CH₃)₃ (Boc) |

| ~40-50 | Piperidine CH₂, CH |

| ~28 | C(CH₃)₃ (Boc) |

Note: The carbon directly attached to the fluorine atom will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can offer structural insights through the analysis of fragmentation patterns.

4.2.1. Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar molecules like the target compound.

-

Expected [M+H]⁺: m/z 248.1292

-

Expected [M+Na]⁺: m/z 270.1112

-

Expected [M-H]⁻: m/z 246.1147

4.2.2. Fragmentation Pattern Analysis

While a published mass spectrum with detailed fragmentation is not available, a plausible fragmentation pattern can be predicted. Common fragmentation pathways for Boc-protected amines involve the loss of the Boc group or components thereof.

Conclusion

1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid is a valuable and versatile building block for medicinal chemistry and drug discovery, particularly in the synthesis of PROTACs. This technical guide has provided a comprehensive overview of its key characteristics and the analytical methodologies required for its synthesis, purification, and structural confirmation. The detailed protocols and expected data serve as a practical resource for researchers, enabling the confident application of this compound in their synthetic endeavors. Adherence to these characterization principles ensures the quality and integrity of the starting materials, which is paramount for the successful development of novel therapeutics.

References

- Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. 2019. (URL not provided)

- Application Notes and Protocols for the Purity Assessment of 4-(4-fluorophenyl)piperidin-4-ol. Benchchem. (URL not provided)

- A convenient preparation of an orthogonally protected Cα,Cα-disubstituted amino acid analog of lysine: 1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid. Organic Syntheses. (URL not provided)

-

1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | C12H18F3NO4 | CID 17983139. PubChem. Available from: [Link]

- Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Benchchem. (URL not provided)

- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Arkivoc. (URL not provided)

- 1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-3-carboxylic acid. PubChemLite. (URL not provided)

- trans-1-[(tert-butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid. Appretech. (URL not provided)

- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.

- Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.

- BD13457[84358-13-4]1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. BLDpharm. (URL not provided)

- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. (URL not provided)

- 13C NMR Spectroscopy. (URL not provided)

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL not provided)

- A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways. University of Southampton. (URL not provided)

- cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. Echemi. (URL not provided)

-

13C NMR Chemical Shifts. Oregon State University. Available from: [Link]

- cis-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid. MedChemExpress. (URL not provided)

- Mass fragmentation pattern of compound 11.

- 614731-04-3 Cas No. | 4-Fluoropiperidine-4-carboxylic acid, N-BOC protected. Apollo Scientific. (URL not provided)

- mass spectra - fragmentation p

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL not provided)

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not provided)

Sources

- 1. (3S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid 97% | CAS: 2306259-55-0 | AChemBlock [achemblock.com]

- 2. (3R,4S)-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid(1932149-31-9) 1H NMR [m.chemicalbook.com]

- 3. 1-((Tert-butoxy)carbonyl)-4-(trifluoromethyl)piperidine-4-carboxylic acid | C12H18F3NO4 | CID 17983139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 614731-04-3: 1-(tert-butoxycarbonyl)-4-fluoropiperidin… [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. 1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid(1303974-46-0) 1H NMR spectrum [chemicalbook.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Technical Guide to Unlocking Novel Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom provide a versatile template for engaging a wide array of biological targets. The strategic incorporation of fluorine into this scaffold has emerged as a powerful tool to modulate and enhance the pharmacological properties of these derivatives. This in-depth technical guide, designed for researchers and drug development professionals, explores the profound impact of fluorination on the biological activity of piperidine derivatives. We will delve into the physicochemical rationale behind fluorine's utility, examine its application in diverse therapeutic areas including oncology, central nervous system (CNS) disorders, and virology, and provide detailed experimental protocols for the evaluation of these compounds.

The Fluorine Advantage in Piperidine-Based Drug Design

The introduction of fluorine into a piperidine-containing drug candidate is a deliberate strategy to harness its unique electronic properties.[2] Unlike other halogens, fluorine's small size and high electronegativity impart significant changes to a molecule's physicochemical profile without introducing substantial steric hindrance.[3] These modifications can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[4] Fluorination at or near potential sites of metabolism can block these "soft spots," thereby increasing the compound's half-life and oral bioavailability.[5][6]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the basic piperidine nitrogen.[7][8] This can be advantageous for optimizing a compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with the target protein.[7] A lower pKa may also reduce off-target effects, such as hERG channel affinity, which is associated with cardiac toxicity.[8]

-

Increased Binding Affinity and Selectivity: Fluorine can participate in favorable intermolecular interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[3] Furthermore, the conformational preferences of fluorinated piperidines can be altered, pre-organizing the molecule into a bioactive conformation for optimal target engagement.[9]

-

Improved Pharmacokinetics: The collective effects of enhanced metabolic stability, modulated lipophilicity, and altered pKa can lead to a more desirable pharmacokinetic profile, including improved oral absorption and brain penetration for CNS-active compounds.[7][10]

Biological Activities of Fluorinated Piperidine Derivatives

The strategic application of fluorine has led to the discovery and development of fluorinated piperidine derivatives with potent and selective activities across various therapeutic areas.

Anticancer Activity

Fluorinated piperidines have shown significant promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[11][12]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

A prominent target for many anticancer drugs is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[9][13][14] Aberrant activation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[14][15] Fluorinated piperidine derivatives have been designed to inhibit key kinases within this pathway. The fluorinated group can enhance binding affinity to the kinase active site and improve the overall drug-like properties of the inhibitor.[6]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by a Fluorinated Piperidine Derivative

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a fluorinated piperidine derivative.

Quantitative Data: In Vitro Cytotoxicity of Fluorinated Piperidine Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | [16] |

| s-Triazine Piperidine Derivatives | Various | 7.3 - 11.5 | [17] |

| Trisubstituted Pyrimidines with Fluorinated Piperidine | Various | Potency in the low µM range | [18] |

Central Nervous System (CNS) Activity

The ability of fluorine to enhance lipophilicity and metabolic stability makes it a valuable tool in the design of CNS-active drugs, which must cross the blood-brain barrier.[10][19]

Mechanism of Action: Modulation of Monoamine Transporters

Monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), are crucial for regulating neurotransmitter levels in the synapse and are key targets for antidepressants and other psychotropic drugs.[20][21][22] Fluorinated piperidine derivatives can act as potent and selective inhibitors of these transporters.[23] The fluorine atom can influence the conformation of the piperidine ring, leading to enhanced binding to the transporter protein and improved selectivity.

Signaling Pathway: Modulation of Dopamine and Serotonin Transporters

Caption: Inhibition of dopamine/serotonin reuptake by a fluorinated piperidine derivative.

Quantitative Data: Binding Affinities of Fluorinated Piperidine Derivatives for CNS Targets

| Compound Class | Target | Kᵢ (nM) | Reference |

| Fluorinated 3-(3-(Piperidin-1-yl)propyl)indoles | 5-HT1D Receptor | High Affinity | [7] |

| Piperidine-based derivatives | Sigma-1 Receptor | Data available from binding assays | [12] |

Antiviral Activity

The piperidine scaffold has been incorporated into various antiviral agents, and fluorination can further enhance their potency and pharmacokinetic properties.[24]

Mechanism of Action: Inhibition of Viral Entry and Replication

Fluorinated piperidine derivatives can interfere with multiple stages of the viral life cycle. For enveloped viruses like influenza, they can inhibit the fusion of the viral envelope with the host cell membrane, a critical step for viral entry.[25] For other viruses, such as HIV, they can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), preventing the replication of the viral genome.[26]

Experimental Workflow: Evaluation of Antiviral Activity

Sources

- 1. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 3. broadpharm.com [broadpharm.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Dextroamphetamine - Wikipedia [en.wikipedia.org]

- 24. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Incorporation of Fluorine in Piperidine Scaffolds: A Guide to Optimizing Drug Properties

An In-Depth Technical Guide for Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, featuring in a vast array of FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] However, the optimization of lead compounds containing this scaffold often requires fine-tuning of properties such as basicity, metabolic stability, and conformational rigidity to achieve the desired pharmacokinetic (PK) and pharmacodynamic (PD) profile. The strategic introduction of fluorine has emerged as a powerful tool for this purpose.[3][4]

This guide, intended for researchers and drug development scientists, provides an in-depth analysis of the multifaceted role of fluorine in piperidine scaffold drug design. We will move beyond general principles to explore the underlying causality of fluorine's effects, supported by experimental data and validated protocols.

Foundational Impact: Modulation of Physicochemical Properties

The introduction of fluorine, the most electronegative element, into the piperidine ring induces significant electronic perturbations that can be leveraged to modulate key physicochemical properties.[3]

Mastering Basicity (pKa) for Optimal Bioavailability and Safety

The basicity of the piperidine nitrogen is a critical parameter influencing a drug's solubility, membrane permeability, and potential for off-target effects. Fluorine's strong electron-withdrawing inductive effect can predictably lower the pKa of the piperidine nitrogen.[5][6] This modulation is not merely a theoretical curiosity; it has profound practical implications.

For instance, high basicity can lead to interactions with the hERG potassium ion channel, a major cause of cardiovascular toxicity. By introducing fluorine, the pKa can be lowered, disrupting this unwanted binding and enhancing the cardiovascular safety profile.[7] Furthermore, some drug candidates are substrates for efflux transporters like P-glycoprotein (P-gp), which can limit oral bioavailability and CNS penetration. Strategic fluorination to modulate the piperidine pKa into a range of 6.5-8.0 has been shown to circumvent P-gp efflux, leading to improved efficacy, as was the case for a kinesin spindle protein (KSP) inhibitor which became the clinical candidate MK-0731.[7]

The effect of fluorine on basicity is distance-dependent, exhibiting an exponential attenuation as the topological distance between the fluorine atom and the nitrogen center increases.[8] This allows for precise tuning of the desired pKa value.

Table 1: Illustrative Impact of Fluorination Position on Piperidine pKa

| Compound | Position of Fluorine | Illustrative pKa | Change from Parent |

| Piperidine (Parent) | N/A | ~11.2 | N/A |

| 2-Fluoropiperidine | C2 | ~9.5 | -1.7 |

| 3-Fluoropiperidine | C3 | ~10.4 | -0.8 |

| 4-Fluoropiperidine | C4 | ~10.8 | -0.4 |

Note: pKa values are illustrative to demonstrate the distance-dependent trend.

Navigating Lipophilicity and Solubility

Fluorine's effect on lipophilicity is context-dependent. While replacing hydrogen with fluorine generally increases lipophilicity (logP), the concurrent decrease in basicity can influence the distribution coefficient (logD) at physiological pH.[8][9][10] This can lead to a scenario where fluorinated derivatives, despite having a higher intrinsic lipophilicity, exhibit similar or even reduced effective lipophilicity at pH 7.4.[8] This complex interplay requires careful consideration, as increased lipophilicity can improve membrane permeability but may also lead to higher metabolic degradation rates and reduced aqueous solubility.[8][11]

Conformational Control: The Axial Fluorine Preference

A unique and powerful consequence of fluorinating the piperidine ring is the ability to enforce a specific conformational bias. In protonated fluoropiperidine systems, the fluorine atom often shows a strong preference for the sterically more hindered axial position, a phenomenon that defies simple steric arguments.[5][7][12]

This axial preference is primarily driven by stabilizing electrostatic and hyperconjugative interactions.[5][13] In the protonated state, a favorable charge-dipole interaction occurs between the partially negative fluorine atom (Cδ--Fδ+) and the positively charged nitrogen (N+-H).[5][7] This interaction is geometrically optimal when the fluorine is in the axial position, antiparallel to the N+-H bond.

This conformational locking can be exploited to pre-organize a drug molecule into its bioactive conformation, thereby enhancing binding affinity for its target protein and improving potency.[9]

Caption: Axial vs. Equatorial Conformation of a 3-Fluoropiperidinium Ion.

Enhancing Metabolic Stability: Blocking Metabolic "Soft Spots"

One of the most common and effective applications of fluorine in drug design is to enhance metabolic stability.[3][14] The piperidine ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, often leading to hydroxylation at vulnerable C-H bonds.[15][16] This metabolic transformation can result in rapid clearance, reduced oral bioavailability, and the formation of potentially reactive metabolites.

The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it highly resistant to enzymatic cleavage.[17][18] By strategically replacing a hydrogen atom at a known metabolic "soft spot" with a fluorine atom, medicinal chemists can effectively block this pathway of degradation.[9][16] This "metabolic blocking" strategy can dramatically increase a drug's half-life and systemic exposure, often being a key step in converting a promising lead compound into a viable drug candidate.[19][20]

Caption: Workflow illustrating how fluorination blocks metabolic oxidation.

Table 2: Quantitative Comparison of Metabolic Stability

| Compound | Key Feature | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| Compound X | Non-fluorinated piperidine | 15 | 92.4 |

| Fluoro-Compound X | Fluorinated at metabolic hotspot | 95 | 14.6 |

Data is representative, based on typical results from in vitro liver microsomal stability assays. A longer half-life and lower clearance indicate greater metabolic stability.[16]

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, robust experimental protocols are essential. The following describes a standard methodology for assessing metabolic stability.

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a self-validating system to determine and compare the metabolic stability of fluorinated and non-fluorinated piperidine analogs.

1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.[16]

2. Materials & Reagents:

-

Test Compounds (fluorinated and non-fluorinated analogs)

-

Pooled Human Liver Microsomes (HLM)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

Positive Control Compound (e.g., Verapamil, known high clearance)

-

Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)

-

96-well incubation plates

-

LC-MS/MS system

3. Experimental Workflow:

-

Reagent Preparation:

-

Thaw liver microsomes on ice. Dilute with phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation plate.

-

Prepare test compound stock solutions in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 µM in the incubation mix.

-

-

Incubation Procedure:

-

In a 96-well plate, add the diluted liver microsome suspension.

-

Add the test compound to the microsomes and pre-incubate at 37°C for 10 minutes to equilibrate.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Negative Control: Run a parallel incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a 2-3 fold volume of ice-cold ACN containing an internal standard.

-

-

Sample Processing & Analysis:

-

Seal the plate, vortex, and centrifuge to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

-

4. Data Analysis & Validation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life: t½ = 0.693 / k .

-

Calculate intrinsic clearance: CLint = (0.693 / t½) / (mg protein/mL) .

-

Validation Check: The positive control should exhibit rapid clearance, and the negative control (no NADPH) should show minimal degradation, confirming the assay is performing correctly.

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into piperidine scaffolds is a nuanced and highly effective strategy in modern drug discovery. It provides medicinal chemists with a versatile toolkit to rationally modulate pKa, control conformation, block metabolic liabilities, and ultimately enhance the developability of a drug candidate. By understanding the fundamental principles of fluorine's influence and employing robust, self-validating experimental systems, research organizations can de-risk their pipelines and increase the probability of success in bringing novel therapeutics to the clinic. The continued development of novel synthetic fluorination methods will only expand the possibilities for designing the next generation of piperidine-containing drugs.[9]

References

- Priya A, Mahesh Kumar N, Shachindra L N. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160.

- Meanwell NA. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Al-Janabi K, Al-Zubaidi A, Al-Azawi N. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(14):5531.

- Zhu W, Wang J. The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. 2019;10(8):1104-1107.

- Clayden J. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.

- Ghorbani-Choghamarani A, Taherpour S, Norouzi P. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. 2020;26(27):6141-6147.

- Ghorbani-Choghamarani A, Taherpour S, Norouzi P. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry. 2020;26(27):6141-6147.

- Pal R, Singh V, Mahato G, Kumar A. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics. 2023;41(10):4167-4192.

- Sun H, Tastan R, Wang F, et al. Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis. 2021;53(15):2575-2590.

- Park BK, Kitteringham NR, O'Neill PM. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. 2001;41:443-470.

- O'Hagan D. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.

- Zimmerli D, Carreira EM, Müller K. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. 2016;11(20):2254-2267.

- Singh RP, Singh V, Singh P. Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry. 2016;23(26):2828-2844.

- Al-Janabi K, Al-Zubaidi A, Al-Azawi N. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. 2023;28(14):5531.

- Graham J, Weaver DF. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. 2020;63(12):6389-6409.

- Słoczyńska K, Pękala E, Wesołowski M, et al.

- S G, T D, A K, A S, M S. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2024;270:116345.

- Priya A, Mahesh Kumar N, Nargund S. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. 2025;7(2):154-160.

- Meanwell NA. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):136-161.

- Ciaffaglione V, Rullo A, Al-Tel TH, et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. 2023;16(5):718.

- Zhou Y, Wang J, Gu Z, Wang S, Zhu W, Aceña JL, Soloshonok VA, Izawa K, O'Hagan D. Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews. 2016;116(2):422-518.

- Al-Zoubi RM, Al-Masri ZI, Al-Jaber HI, Al-Zaydat SA. Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA from 2002 to 2022. RSC Advances. 2023;13(41):28989-29032.

- BenchChem.

- Sun H, Tastan R, Wang F, et al. Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020.

- Bhattarai P, Trombley T, Altman R. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2023.

- Johnson R, Bear J. Fluorination doubles JAK inhibitor half-life in vivo. Molecular Pharmacology. 2018;94(3):642-650.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: Structural Analysis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as the most prevalent saturated N-heterocycle in pharmaceuticals.[1] The strategic incorporation of fluorine into these scaffolds has become a powerful tactic in drug design, offering a means to fine-tune critical physicochemical and pharmacokinetic properties such as metabolic stability, pKa, and membrane permeability.[2][3] 1-(Boc)-3-fluoropiperidine-4-carboxylic acid is a prime example of a highly valuable, fluorinated building block that combines the conformational rigidity of the piperidine ring with the potent electronic effects of a fluorine substituent.

This guide provides an in-depth technical examination of the structural analysis of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid. We will explore the key analytical methodologies and stereochemical principles essential for its comprehensive characterization. This document is intended for researchers, scientists, and drug development professionals who utilize such fluorinated motifs to engineer next-generation therapeutics.

Synthetic Considerations: Accessing the Scaffold

A robust structural analysis is predicated on understanding the synthetic origin of the molecule, which dictates potential isomeric impurities. The synthesis of 3,4-disubstituted piperidines can be complex, with numerous strategies developed to control the relative stereochemistry (cis vs. trans).[4] Common approaches to fluorinated piperidines include the diastereoselective hydrogenation of fluoropyridine precursors or cyclization reactions.[1][5] The choice of synthetic route is critical as it determines the initial stereochemical relationship between the fluorine at the C3 position and the carboxylic acid at the C4 position.

Experimental Workflow: General Synthetic & Purification Scheme

Caption: Generalized workflow from synthesis to structural verification.

Multi-faceted Spectroscopic Elucidation

A combination of spectroscopic techniques is required to unambiguously determine the structure, purity, and stereochemistry of 1-(Boc)-3-fluoropiperidine-4-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for this analysis, providing detailed information about the molecular framework and the spatial arrangement of atoms.[6] A comprehensive NMR analysis involves acquiring ¹H, ¹³C, and ¹⁹F spectra, often supplemented by 2D correlation experiments.

¹⁹F NMR: The Definitive Probe for Fluorinated Compounds

The ¹⁹F nucleus is ideal for NMR due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity comparable to ¹H NMR.[7] Its large chemical shift range makes it highly sensitive to the local electronic environment.

-

Causality: The chemical shift of the fluorine atom and its coupling constants to adjacent protons (J-coupling) are exquisitely sensitive to the geometry of the piperidine ring. Specifically, the vicinal coupling constant between fluorine and the proton at C4 (³JF,H4) and C2 (³JF,H2) is dictated by the dihedral angle, as described by the Karplus relationship. This allows for the direct determination of the fluorine's orientation as either axial or equatorial.[2][8]

-

Axial vs. Equatorial Fluorine:

¹H and ¹³C NMR: Assembling the Carbon Framework

-

¹H NMR: Provides information on the number and connectivity of protons. The signals for the piperidine ring protons are often complex due to overlapping multiplets and second-order coupling effects. The presence of the electronegative fluorine atom will deshield adjacent protons, shifting their signals downfield.

-

¹³C NMR: Reveals the carbon skeleton. The carbon directly attached to fluorine (C3) will appear as a doublet with a large one-bond coupling constant (¹JC,F), typically in the range of 170-250 Hz. Carbons two (C2, C4) and three (C5) bonds away will also show smaller couplings (²JC,F and ³JC,F respectively).

Data Interpretation and Summary

The following table summarizes the expected NMR data for a representative 3,4-disubstituted piperidine scaffold. Exact values will vary based on stereoisomer and solvent.

| Nucleus | Position | Expected Chemical Shift (ppm) | Key Coupling Constants (Hz) | Insights Provided |

| ¹⁹F | C3-F | -170 to -190 | ³JF,H(ax) ≈ 30-40, ³JF,H(eq) ≈ 5-15 | Determines axial/equatorial orientation of Fluorine.[2][8] |

| ¹H | H -C3 | 4.5 - 5.0 (multiplet) | ²JH,F ≈ 45-50 | Confirms proton on the same carbon as fluorine. |

| ¹H | Piperidine Ring | 1.5 - 4.0 | J-coupling patterns | Reveals proton connectivity and ring conformation. |

| ¹H | Boc group | ~1.4 (singlet, 9H) | - | Confirms presence of Boc protecting group.[9] |

| ¹³C | C 3 | 85 - 95 (doublet) | ¹JC,F ≈ 170-250 | Identifies the carbon bearing the fluorine atom. |

| ¹³C | C 2, C 4 | 40 - 60 (doublet) | ²JC,F ≈ 15-25 | Confirms proximity to the fluorinated carbon. |

| ¹³C | Boc group | ~80 (C), ~28 (CH₃) | - | Confirms presence of Boc protecting group.[9] |

| ¹³C | Carboxyl C =O | 170 - 175 | - | Identifies the carboxylic acid carbon. |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the conformational equilibrium.[2][8]

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband or fluorine-capable probe.

-

¹H Acquisition: Acquire a standard ¹H spectrum with sufficient scans to achieve a good signal-to-noise ratio.

-

¹⁹F Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This provides a sharp singlet, simplifying chemical shift determination. Also, acquire a proton-coupled ¹⁹F spectrum to observe the crucial H-F coupling constants.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ or similar pulse sequence) to identify all carbon types.

-

2D Spectra (Optional but Recommended): Acquire COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation) spectra to unambiguously assign all proton and carbon signals and confirm the overall structure. NOESY can be used to determine the cis/trans relationship between the C3-F and C4-COOH groups through spatial proximity.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental formula of the compound.[10]

-

Causality: Electrospray ionization (ESI), a soft ionization technique, is typically used. It generates protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺ with minimal fragmentation, allowing for the direct determination of the molecular weight (247.27 g/mol for C₁₁H₁₈FNO₄).[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

-

Fragmentation Analysis: Tandem MS (MS/MS) can provide structural information. The Boc group is notoriously labile and shows characteristic neutral losses of isobutylene (56 Da) or tert-butanol (74 Da).[11][12] Further fragmentation involves cleavage of the piperidine ring.

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Infusion: Infuse the sample directly into the ESI source or inject it via an LC system.

-

Ionization Mode: Use positive ion mode to detect [M+H]⁺ and [M+Na]⁺ adducts.

-

Data Acquisition: Perform a full scan to identify the molecular ion. If structural confirmation is needed, select the [M+H]⁺ ion for a product ion scan (MS/MS) to observe the fragmentation pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

-

Characteristic Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption between 2500-3300 cm⁻¹.[13]

-

C=O Stretch (Carboxylic Acid & Boc): Strong absorptions around 1700-1760 cm⁻¹. The two carbonyls may overlap or appear as a broadened peak.[13]

-